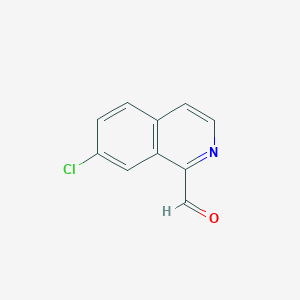

7-Chloroisoquinoline-1-carbaldehyde

Description

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. fiveable.meamerigoscientific.com This structural motif is found in a vast array of natural products, particularly in over 1,000 known isoquinoline alkaloids, which represent the largest class of these naturally occurring compounds. guidechem.com Many of these natural derivatives, such as the analgesic morphine and the vasodilator papaverine, are based on an isoquinoline or a related tetrahydroisoquinoline core and exhibit potent pharmacological activities. fiveable.meguidechem.compharmaguideline.com

In the realm of medicinal chemistry, the isoquinoline framework is considered a "privileged structure" because it can bind to a variety of biological targets, leading to a broad spectrum of therapeutic applications. nih.gov Synthetic isoquinoline derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. pharmaguideline.comnih.gov The planar, aromatic nature of the isoquinoline ring system allows it to participate in π-stacking interactions with biological macromolecules, while the nitrogen atom provides a site for hydrogen bonding and protonation, which are crucial for receptor binding and solubility. fiveable.meamerigoscientific.com Beyond its medicinal importance, the isoquinoline nucleus is also utilized in materials science for the development of dyes, polymers, and sensors. amerigoscientific.comchemimpex.comwikipedia.org

The Role of Halogenation in Modulating Reactivity and Synthetic Versatility of Isoquinolines

Halogenation is a fundamental strategy in organic synthesis to modulate the chemical and physical properties of a molecule. The introduction of a halogen, such as chlorine, onto the isoquinoline ring system serves two primary purposes: modifying its biological activity and enhancing its synthetic utility. researchgate.net In medicinal chemistry, chlorine atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved drug efficacy. nih.gov More than a quarter of the top 500 top-selling pharmaceuticals in the United States contain fluorine or chlorine.

From a synthetic standpoint, halogens are exceptionally useful functional groups. Halogen atoms on the isoquinoline core, particularly at the C1 position, are highly susceptible to nucleophilic substitution reactions. iust.ac.irquimicaorganica.org This reactivity allows for the facile introduction of a wide range of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon), enabling the diversification of the isoquinoline scaffold. Furthermore, the carbon-halogen bond serves as a critical handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular structures that would be difficult to synthesize otherwise.

Positioning of 7-Chloroisoquinoline-1-carbaldehyde within the Broader Chloroquinoline and Isoquinoline Carbaldehyde Landscape

This compound occupies a strategic position within the chemical landscape, combining the key features of two important classes of compounds: chloroquinolines and isoquinoline carbaldehydes.

The 7-chloroquinoline (B30040) moiety is famously the core of Chloroquine, a historically significant antimalarial drug. drugbank.com This specific substitution pattern has been extensively explored, leading to the development of numerous derivatives with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govtandfonline.com The chlorine at the 7-position is known to influence the electronic properties and biological interactions of the quinoline (B57606) ring system.

Simultaneously, the carbaldehyde (aldehyde) group is one of the most versatile functional groups in organic synthesis. It can be readily transformed into a multitude of other functionalities through reactions such as oxidation, reduction, and addition of nucleophiles. Isoquinoline carbaldehydes, like isoquinoline-5-carbaldehyde, are recognized as valuable intermediates for constructing complex bioactive molecules and advanced materials. chemimpex.com The aldehyde at the C1 position of the isoquinoline ring is particularly reactive, facilitating the synthesis of diverse derivatives.

Therefore, this compound merges these two valuable motifs. It provides a scaffold that already contains the biologically relevant 7-chloro substitution pattern, combined with a highly reactive aldehyde "handle" at the C1 position for further synthetic elaboration. This makes it an ideal starting material for creating libraries of novel compounds for drug discovery and materials science research.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Synthetic Utility |

| Carbaldehyde | C1 | Nucleophilic Addition, Oxidation, Reduction, Wittig Reaction, Condensation | Introduction of new side chains, conversion to alcohols, carboxylic acids, amines, and alkenes. |

| Chlorine | C7 | Nucleophilic Aromatic Substitution (under harsh conditions), Cross-Coupling Reactions | Introduction of aryl, alkyl, and other functional groups; modulation of electronic properties. |

| Ring Nitrogen | N2 | Protonation, Alkylation, N-Oxide Formation | Salt formation for improved solubility, synthesis of quaternary salts and N-oxides for altered reactivity. |

Scope and Academic Relevance of Research on this compound and its Analogs

The academic and industrial relevance of this compound is underscored by the extensive body of research on its structural analogs. A significant amount of research has focused on the synthesis and reactivity of 2-chloroquinoline-3-carbaldehydes, which are constitutional isomers of the target compound. nih.govnih.gov These molecules have been used as versatile precursors to synthesize a wide variety of fused heterocyclic systems, including pyrazolo[3,4-b]quinolines and other structures with potential applications as anticancer, antibacterial, and antiviral agents. nih.govnih.gov

The research into 7-chloroquinoline derivatives has also been a highly active field, driven by the continued search for new antimalarial and anticancer drugs. nih.govtandfonline.comdurham.ac.uk Studies have demonstrated that modifications at various positions on the 7-chloroquinoline scaffold can lead to compounds with potent biological activity.

Given this context, this compound represents a promising, yet specific, platform for further investigation. Research focused on this compound would likely involve its use as a key intermediate to:

Synthesize novel derivatives by exploiting the reactivity of the C1-aldehyde for building diverse side chains.

Explore modifications at the C7-chloro position via cross-coupling reactions to introduce further structural diversity.

Evaluate the resulting library of new compounds for a range of biological activities, particularly as potential anticancer, antimalarial, or antimicrobial agents.

The compound thus serves as a valuable tool for generating novel chemical entities with the potential for significant contributions to medicinal chemistry and materials science.

Properties

IUPAC Name |

7-chloroisoquinoline-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-2-1-7-3-4-12-10(6-13)9(7)5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGZRSYWIYBSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 7 Chloroisoquinoline 1 Carbaldehyde

Elaboration of the Aldehyde Moiety

The aldehyde group is a key site for derivatization, readily undergoing reactions to form new carbon-nitrogen and carbon-carbon bonds.

The aldehyde at the C1 position of the isoquinoline (B145761) ring readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones. This reaction is a straightforward and high-yielding method for introducing a variety of substituents. The general mechanism involves the nucleophilic attack of the amine or hydrazine (B178648) on the electrophilic aldehyde carbon, followed by dehydration to yield the C=N double bond.

These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be catalyzed by a small amount of acid. The resulting imines and hydrazones are often stable, crystalline solids and serve as important intermediates for the synthesis of more complex heterocyclic systems or as ligands for metal complexes.

Table 1: Examples of Condensation Reactions with 7-Chloroisoquinoline-1-carbaldehyde

| Reactant | Product Type |

|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydrazine (H₂N-NH₂) | Hydrazone |

The aldehyde functionality can be converted into other important functional groups such as nitriles and amides. The transformation to a nitrile typically involves a two-step process, starting with the conversion of the aldehyde to an aldoxime via reaction with hydroxylamine. Subsequent dehydration of the aldoxime, often using reagents like acetic anhydride (B1165640) or thionyl chloride, yields the corresponding 7-chloroisoquinoline-1-carbonitrile.

The synthesis of amides from the aldehyde can be achieved through an oxidation-amidation sequence. First, the aldehyde is oxidized to the corresponding carboxylic acid, 7-chloroisoquinoline-1-carboxylic acid, using a suitable oxidizing agent. The resulting carboxylic acid can then be coupled with a primary or secondary amine in the presence of a coupling agent, such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the desired amide.

The aldehyde group of this compound is a suitable electrophile for reactions that form new carbon-carbon bonds, leading to the synthesis of α,β-unsaturated carbonyl compounds. One of the most common methods to achieve this is the Wittig reaction. In this reaction, the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene, with the concomitant formation of triphenylphosphine (B44618) oxide as a byproduct. By choosing a Wittig reagent derived from an α-halo ester or ketone, α,β-unsaturated esters or ketones bearing the 7-chloroisoquinoline (B1268606) moiety can be synthesized.

Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction, which is a variation of the Wittig reaction using a phosphonate (B1237965) carbanion. The HWE reaction often offers advantages over the traditional Wittig reaction, including the use of more reactive and easily handled phosphonate reagents and the stereoselective formation of (E)-alkenes.

Table 2: C-C Bond Forming Reactions for α,β-Unsaturated Carbonyl Synthesis

| Reaction Name | Reagent Type | Product Class |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

Functionalization and Modification of the Chloro-Substituted Aromatic Ring

The chlorine atom at the C7 position provides a site for modifying the isoquinoline core.

The chloro-substituent at the C7 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than chloro-substituents at the C1 or C3 positions. The reaction proceeds through a Meisenheimer complex intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions.

A variety of nucleophiles can be employed to displace the chloride, including alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) in methanol at elevated temperatures can yield 7-methoxyisoquinoline-1-carbaldehyde. Similarly, reaction with primary or secondary amines, often in the presence of a base and sometimes with palladium catalysis (Buchwald-Hartwig amination), can introduce amino functionalities at the C7 position. These reactions significantly expand the range of accessible derivatives.

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds as an efficient and atom-economical strategy for modifying heterocyclic scaffolds. nih.govnih.govmdpi.com While the aldehyde and chloro groups are traditional handles for reactivity, transition metal-catalyzed C-H activation offers alternative pathways to functionalize the isoquinoline backbone. nih.govmdpi.com These methods often employ directing groups to control the regioselectivity of the C-H functionalization. nih.gov

For a substrate like this compound, the aldehyde itself, or a derivative such as an imine, can potentially act as a directing group to guide a metal catalyst (e.g., palladium, rhodium, or iridium) to a specific C-H bond on the aromatic rings. mdpi.comrsc.org This could enable, for instance, arylation, alkylation, or acylation at positions that are not readily accessible through classical methods. The development of these strategies for complex, substituted isoquinolines is an active area of research, aiming to provide novel and efficient routes to diverse molecular architectures. nih.govyoutube.com

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The aldehyde functionality at the C1 position of the isoquinoline nucleus provides a key handle for the construction of more complex, fused heterocyclic systems through cycloaddition reactions. While specific studies on this compound are limited, the reactivity of the parent isoquinoline-1-carbaldehyde (B1296187) and its derivatives in cycloaddition reactions has been documented, providing insight into the potential pathways for the 7-chloro analog. The chlorine atom at the 7-position is expected to primarily exert an electronic effect, potentially influencing reaction rates and yields, without fundamentally altering the course of the cycloaddition.

A significant application of isoquinoline-1-carbaldehyde in cycloaddition chemistry is its role as a precursor to 1,3-dipoles for subsequent [3+2] cycloaddition reactions. For instance, isoquinoline-1-carbaldehyde can react with various amino acids, such as phenylglycine, in the presence of reagents like iodine and potassium bicarbonate to form intermediate azomethine ylides. vdoc.pubresearchgate.net These ylides are versatile 1,3-dipoles that can undergo cycloaddition with a range of dipolarophiles to generate complex spiro-heterocyclic systems. vdoc.pubresearchgate.net

One notable example is the one-pot, three-component 1,4-dipolar cycloaddition reaction involving imidazo[5,1-a]isoquinoline (B3349720) (formed in situ from isoquinoline-1-carbaldehyde), dimethyl acetylenedicarboxylate (B1228247) (DMAD), and N-alkylisatins. This reaction leads to the synthesis of functionalized spiro[oxindole-3,3'-pyrrolines], a class of compounds with significant biological activities. vdoc.pubresearchgate.net The reaction proceeds through a 1,4-dipolar intermediate generated from the imidazo[5,1-a]isoquinoline, which then undergoes cycloaddition with the isatin-derived dipolarophile.

Furthermore, tandem reaction sequences involving cycloadditions have been developed to construct novel fused isoquinoline systems. A silver(I)-rhodium(I) cooperative catalysis enables the reaction of N'-(2-alkynylbenzylidene)hydrazide with 2-vinyloxirane to produce H-pyrazolo[5,1-a]isoquinoline-1-carbaldehydes. vdoc.pubresearchgate.netacs.org This transformation involves a cascade of reactions including a cycloaddition step. The resulting polycyclic carbaldehyde can then be further functionalized.

While direct [4+2] cycloaddition (Diels-Alder) reactions where this compound acts as either the diene or dienophile are not extensively reported in readily available literature, the general principles of cycloaddition suggest that the electron-withdrawing nature of the chloro-substituent and the aldehyde group could influence its reactivity in such transformations.

Knoevenagel Condensation and Michael Addition Reactions

The aldehyde group of this compound is a prime site for carbon-carbon bond formation through classic condensation reactions. The Knoevenagel condensation and subsequent Michael additions are powerful tools for extending the carbon framework and introducing further functionality.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. While specific studies detailing the Knoevenagel condensation of this compound are not prevalent in the searched literature, the general reactivity of aromatic aldehydes in this reaction is well-established. The aldehyde group of this compound would be expected to react readily with various active methylene compounds, such as malononitrile, ethyl cyanoacetate, and diethyl malonate, under basic conditions (e.g., piperidine, pyridine (B92270), or other amine bases).

The product of the Knoevenagel condensation would be an α,β-unsaturated system, specifically a 2-(7-chloroisoquinolin-1-yl)ethene derivative. The electron-withdrawing nature of both the 7-chloro-substituent and the isoquinoline ring system would likely enhance the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack by the carbanion of the active methylene compound.

Michael Addition:

The α,β-unsaturated products formed from the Knoevenagel condensation of this compound are excellent Michael acceptors. sci-hub.se These compounds possess an electrophilic β-carbon atom that is susceptible to attack by a wide range of nucleophiles (Michael donors). This conjugate addition reaction provides a versatile method for the synthesis of more complex derivatives.

For example, the product of the Knoevenagel condensation with malononitrile, (2-(7-chloroisoquinolin-1-yl)methylene)malononitrile, could react with a Michael donor like a secondary amine or a soft carbon nucleophile (e.g., an enolate). The addition would occur at the carbon atom β to the isoquinoline ring, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This two-step sequence of Knoevenagel condensation followed by Michael addition is a powerful strategy for the construction of complex molecular architectures.

Chemo-, Regio-, and Stereoselective Transformations Relevant to Isoquinoline-1-carbaldehydes

The selective transformation of the aldehyde group in isoquinoline-1-carbaldehydes, in the presence of other reactive sites within the molecule, is a critical aspect of their synthetic utility. While specific examples for this compound are not extensively detailed in the available literature, general principles of selectivity in the reactions of related aromatic aldehydes can be inferred.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key challenge and opportunity lie in the selective reaction of the aldehyde group in the presence of the isoquinoline ring system, which can also undergo various transformations. For instance, in reduction reactions, a mild reducing agent might selectively reduce the aldehyde to an alcohol without affecting the aromatic isoquinoline core. Conversely, under different conditions, reactions targeting the isoquinoline ring, such as N-alkylation or certain nucleophilic aromatic substitutions, could potentially be performed while leaving the aldehyde group intact.

Regioselectivity:

Regioselectivity is concerned with the preferential formation of one constitutional isomer over another. In the context of this compound, regioselectivity can be a significant factor in addition reactions to the isoquinoline ring system if it were to act as a Michael acceptor after an initial transformation. However, for reactions directly involving the aldehyde group, such as the addition of an unsymmetrical nucleophile, the concept is less relevant as the addition occurs at a single, well-defined site.

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. This is particularly relevant in reactions that create a new chiral center. For this compound, the addition of a nucleophile to the aldehyde carbonyl group can generate a new stereocenter at the C1 position. The use of chiral reagents or catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer.

For example, the reduction of the aldehyde to the corresponding alcohol using a chiral reducing agent could yield an enantiomerically enriched product. Similarly, the addition of an organometallic reagent (e.g., a Grignard reagent or an organolithium compound) to the aldehyde could be performed under stereocontrolling conditions.

Kinetic studies on the reduction of isoquinoline-1-carbaldehyde have been conducted and compared with other pyridine and quinoline (B57606) carboxaldehydes. These studies provide insights into the reactivity of the aldehyde group and the stability of the intermediates formed, which are crucial for designing stereoselective transformations. researchgate.net The use of nicotinamide (B372718) cofactor analogues in redox reactions involving such aldehydes also highlights the potential for biocatalytic or biomimetic approaches to achieve high stereoselectivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Chloroisoquinoline 1 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular framework of 7-Chloroisoquinoline-1-carbaldehyde by mapping the chemical environments of its constituent protons and carbon atoms.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for each proton. The aldehyde proton is characteristically found in the downfield region, generally between δ 9.0 and 10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The aromatic protons of the isoquinoline (B145761) ring system exhibit complex splitting patterns in the range of δ 7.0 to 9.0 ppm. The precise chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the aldehyde group, as well as by the anisotropic effects of the aromatic rings.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum, often above δ 190 ppm. The carbon atoms of the isoquinoline ring appear in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the chlorine atom (C-7) experiences a direct electronic effect, influencing its chemical shift.

A representative, though not exhaustive, compilation of typical chemical shifts is presented below. It is important to note that actual values can vary based on the solvent and experimental conditions.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives

| Proton | Typical Chemical Shift (ppm) |

|---|---|

| Aldehyde H | 9.0 - 10.0 |

| Aromatic H | 7.0 - 9.0 |

Note: Specific assignments require detailed 2D NMR analysis.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon | Typical Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | > 190 |

| Aromatic C | 120 - 150 |

Note: Specific assignments require detailed 2D NMR analysis.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates directly bonded proton and carbon atoms. In the HSQC spectrum of this compound, cross-peaks would appear for each C-H bond, allowing for the definitive assignment of which proton is attached to which carbon in the isoquinoline ring system. This technique is instrumental in differentiating between the various aromatic protons and their corresponding carbon atoms.

While the isoquinoline ring system is largely planar, the orientation of the aldehyde group relative to the ring can be investigated using NMR techniques. Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between the aldehyde proton and nearby protons on the isoquinoline ring. The observation of an NOE between the aldehyde proton and the proton at the C-8 position would suggest a specific preferred conformation of the aldehyde group. Computational modeling, in conjunction with experimental NMR data, can provide a more detailed understanding of the molecule's conformational preferences. In some aromatic aldehydes, a non-planar conformation with a dihedral angle between the aldehyde group and the ring has been observed, which can be supported by chemical shift calculations. modgraph.co.uk

Vibrational Spectroscopic Methods

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic signatures for its functional groups.

The FTIR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band in the region of 1670-1780 cm⁻¹ is a clear indicator of the C=O stretching vibration of the aldehyde group. libretexts.org The exact position of this band can be influenced by conjugation with the aromatic ring. The C-H stretching vibration of the aldehyde group typically appears as a pair of weaker bands around 2750 and 2850 cm⁻¹. libretexts.org

The aromatic nature of the isoquinoline ring is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. libretexts.org The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | 1670 - 1780 |

| Aldehyde | C-H stretch | 2750 & 2850 |

| Aromatic Ring | C-H stretch | > 3000 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

FT-Raman spectroscopy provides complementary vibrational information to FTIR. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often produce strong and characteristic signals. The symmetric stretching vibrations of the isoquinoline ring system are particularly Raman active and can provide detailed information about the substitution pattern. The C-Cl stretch may also be observed in the low-frequency region of the Raman spectrum. The combination of both FTIR and FT-Raman data allows for a more complete vibrational analysis of this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assessment

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov For a molecule like this compound, which could potentially exist as enantiomers if a chiral center were introduced, VCD would be an invaluable tool. The technique is particularly useful when other methods like electronic circular dichroism (ECD) provide ambiguous results. nih.gov The analysis of characteristic VCD transitions, often supported by density functional theory (DFT) calculations, allows for the unambiguous assignment of the absolute configuration of stereoisomers. nih.govnih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural details of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of the elemental composition of a molecule. For compounds structurally related to this compound, such as 7-chloroquinoline (B30040), the exact mass has been determined to be 163.0188769 Da. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the analysis of related quinoline (B57606) derivatives, GC-MS has been employed to identify various compounds. ekb.egresearchgate.net For instance, the GC-MS analysis of 7-chloroquinoline reveals a top peak at m/z 163, corresponding to the molecular ion, with other significant peaks at m/z 128 and 165. nih.gov This fragmentation pattern provides valuable information about the molecule's structure and stability.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption spectra of related quinoline derivatives show intense peaks at various wavelengths. For example, some derivatives exhibit strong absorption peaks at 251 nm, 269 nm, and 277 nm. rsc.org The position and intensity of these peaks can be influenced by factors such as solvent and protonation state. rsc.org For instance, the protonation of similar compounds can lead to shifts in the absorption maxima. rsc.org Fluorescence spectroscopy further probes the electronic structure by measuring the light emitted from a molecule after it has absorbed light. The emission properties, including the wavelength and intensity of fluorescence, are also sensitive to the molecular environment. rsc.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Crystallography

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrigaku.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties of a compound. mdpi.com For complex molecules, X-ray crystallography can definitively establish the molecular structure. beilstein-journals.orgresearchgate.net The process involves growing a single crystal of the compound, which can sometimes be challenging depending on the compound's solubility in various solvents. researchgate.net

Table of Compound Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 191.0137915 Da nih.gov |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |

| InChI Key | UGSADBAYHQRKOC-UHFFFAOYSA-N sigmaaldrich.com |

Computational Chemistry and Theoretical Investigations of 7 Chloroisoquinoline 1 Carbaldehyde

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov Modern DFT, particularly with Generalized Gradient Approximations (GGA) like B3LYP, is widely used for its balance of accuracy and computational cost in predicting molecular geometries, energies, and other properties. psu.edu

Geometry optimization is a fundamental computational step to find the minimum energy conformation of a molecule. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of 7-Chloroisoquinoline-1-carbaldehyde can be determined. researchgate.net

The optimized structure reveals a planar isoquinoline (B145761) ring system fused with the benzene (B151609) ring. The planarity is influenced by the sp² hybridization of the carbon and nitrogen atoms. The aldehyde group (-CHO) and the chlorine atom are substituted on this core structure. Based on analyses of similar molecules, the aldehyde group may exist in two stable conformations due to rotation around the C-C bond, with a small energy difference between them. researchgate.net

Below are the expected structural parameters for this compound, informed by computational data from analogous structures.

Table 1: Expected Geometric Parameters of this compound

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.21 |

| C-Cl | ~1.74 | |

| C-C (ring) | ~1.37 - 1.42 | |

| C-N (ring) | ~1.32 - 1.37 | |

| Bond Angles (°) | O-C-H (aldehyde) | ~120.5 |

| C-C-Cl | ~120.0 | |

| C-N-C (ring) | ~117.5 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C-O | ~0.0 or ~180.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed over the isoquinoline ring system, particularly the benzene moiety, while the LUMO is likely concentrated on the pyridine (B92270) ring and the electron-withdrawing carbaldehyde group. The presence of the electronegative chlorine atom would also influence the orbital energies.

Table 2: Expected Frontier Molecular Orbital Properties of this compound

| Property | Expected Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.0 | Electron-donating ability |

| LUMO Energy | ~ -2.0 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the most negative potential is expected to be localized around the highly electronegative oxygen atom of the carbaldehyde group and the nitrogen atom of the isoquinoline ring. These sites represent the primary centers for electrophilic interactions. The chlorine atom will also contribute to a region of negative potential. The hydrogen atoms and parts of the carbon framework will exhibit positive potential.

Mulliken charge analysis quantifies the electronic charge on each atom in the molecule. This analysis further supports the MEP map by assigning specific charge values. The oxygen, nitrogen, and chlorine atoms are expected to carry negative Mulliken charges, while the hydrogen atoms and the carbonyl carbon will be positively charged.

Table 3: Expected Mulliken Atomic Charges for Key Atoms

| Atom | Expected Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | ~ -0.4 to -0.5 |

| N (ring) | ~ -0.3 to -0.4 |

| Cl | ~ -0.1 to -0.2 |

| C (carbonyl) | ~ +0.2 to +0.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduwisc.edu It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance in stabilizing the molecule. materialsciencejournal.org

Table 4: Expected Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Expected E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C) (ring) | π(C-C) (ring) | High | π → π (Resonance) |

| n(O) | π(C-C) (ring) | Moderate | Lone Pair → π (Hyperconjugation) |

| n(Cl) | π(C-C) (ring) | Moderate | Lone Pair → π (Hyperconjugation) |

| n(N) | π(C-C) (ring) | Moderate | Lone Pair → π (Hyperconjugation) |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in simulating molecular spectra, which can then be compared with experimental data to confirm structural assignments and understand vibrational and electronic properties.

DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating simulated Infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For this compound, key vibrational modes would include the C=O stretching of the aldehyde, the C-Cl stretching, C-H stretching and bending, and various stretching and deformation modes of the isoquinoline ring. A study on the related quinoline-7-carboxaldehyde molecule showed good agreement between experimental and theoretical spectra calculated at the B3LYP/6-311++G(d,p) level. researchgate.net

Table 5: Expected Prominent Vibrational Frequencies and Their Assignments

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

|---|---|---|

| C-H stretching (aromatic) | 3050 - 3150 | IR/Raman |

| C-H stretching (aldehyde) | 2750 - 2850 | IR/Raman |

| C=O stretching | 1690 - 1710 | IR (Strong) |

| C=C/C=N stretching (ring) | 1500 - 1650 | IR/Raman |

| C-Cl stretching | 650 - 750 | IR/Raman |

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic (UV-Vis) absorption spectra. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions for a molecule like this compound. The main absorption bands are expected to arise from electron transitions between the HOMO and LUMO or other nearby molecular orbitals. researchgate.net

Chemical Reactivity Descriptors and Mechanistic Insights

Quantum chemical calculations allow for the determination of various descriptors that shed light on the chemical reactivity and potential reaction mechanisms of this compound.

The basicity of this compound is a fundamental property that influences its behavior in chemical reactions and biological systems. This basicity is primarily attributed to the lone pair of electrons on the nitrogen atom within the isoquinoline ring. The acid dissociation constant (pKa) of the conjugate acid (protonated nitrogen) is a quantitative measure of this basicity.

Computational methods, particularly those based on Density Functional Theory (DFT) combined with a polarizable continuum solvation model (such as PCM or SMD), are widely used to predict pKa values. arxiv.org These calculations determine the Gibbs free energy change for the deprotonation reaction in a solvent, most commonly water. rsc.org The accuracy of these predictions can be high, often with errors of less than one pKa unit, especially when benchmarked against experimental data for related compounds. arxiv.orgacs.org

For this compound, no experimental pKa value has been reported in the literature. However, a prediction can be made based on the parent isoquinoline molecule and the electronic effects of its substituents. Isoquinoline itself is a moderately weak base with an experimental pKa of 5.4. researchgate.net The introduction of substituents to the isoquinoline ring alters the electron density on the nitrogen atom, thereby changing its basicity.

The two substituents in this compound are a chlorine atom at the 7-position and a carbaldehyde (formyl) group at the 1-position.

7-Chloro group: The chlorine atom is an electronegative element that exerts a -I (negative inductive) effect, withdrawing electron density from the aromatic ring. This effect reduces the electron density on the nitrogen atom, making it less available for protonation and thus decreasing the basicity.

1-Carbaldehyde group: The aldehyde group (-CHO) is a strong electron-withdrawing group, operating through both a -I effect and a powerful -M (negative mesomeric or resonance) effect. Its position at C1, adjacent to the nitrogen, means its electron-withdrawing influence is particularly pronounced, significantly reducing the basicity of the nitrogen atom.

Given that both substituents are electron-withdrawing, it is predicted that this compound would be a considerably weaker base than the parent isoquinoline, resulting in a pKa value significantly lower than 5.4.

Table 1: Calculated and Experimental pKa Values of Isoquinoline and Related Heterocycles

| Compound | Substituent(s) | Experimental pKa | Predicted Effect on Basicity |

|---|---|---|---|

| Isoquinoline | None | 5.4 researchgate.net | Reference |

| Quinoline (B57606) | None | 4.9 researchgate.net | - |

| This compound | 7-Cl, 1-CHO | Not Available | Strongly Decreased |

This table is for illustrative purposes to show the context of basicity. Specific calculated values for the target compound require dedicated computational studies.

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond, yielding two radical fragments. srce.hr It is a critical measure of bond strength. BDEs can be computationally calculated with good accuracy using DFT methods (such as B3LYP or M06-2X) by determining the enthalpies of the parent molecule and the resulting radicals. eurekaselect.comrsc.org

For this compound, several key bonds are of interest:

Aldehydic C-H Bond: The BDE of the C-H bond within the aldehyde group is known to be significantly lower than that of C-H bonds on an aromatic ring. rsc.orgacs.org This is because the resulting acyl radical is stabilized by resonance. Typical experimental and calculated BDE values for the aldehydic C-H bond are in the range of 87-90 kcal/mol.

Aromatic C-C Bond: The bond connecting the carbaldehyde group to the isoquinoline ring (C1-CHO) is an sp2-sp2 carbon-carbon single bond. This bond is integral to the molecule's structure, and its BDE would be comparable to similar bonds in other aromatic aldehydes.

Aromatic C-H Bonds: The C-H bonds on the isoquinoline ring are expected to have high BDEs, typically in the range of 110-113 kcal/mol, similar to those found in benzene and other nitrogen heterocycles like quinoline and isoquinoline. rsc.orglibretexts.org

Table 2: Representative Bond Dissociation Energies (BDEs) for Relevant Bond Types

| Bond | Molecule | BDE (kcal/mol) |

|---|---|---|

| C₆H₅-H | Benzene | ~111 |

| R-CHO (C-H) | Acetaldehyde | ~89 |

| C₆H₅-Cl | Chlorobenzene | ~95 |

| C-H (at C2) | Pyridine | ~110.4 libretexts.org |

Note: Values are approximate and sourced from general chemical literature and specific computational studies on related molecules. libretexts.org The exact BDEs for this compound would require specific calculations.

Conformation Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. libretexts.org For this compound, the most significant conformational flexibility comes from the rotation of the carbaldehyde group around the C1-C(H)O single bond.

Computational studies on aromatic aldehydes like benzaldehyde (B42025) have shown that the planar conformation, where the aldehyde group lies in the same plane as the aromatic ring, is the most stable. researchgate.netsrce.hreurekaselect.com This planarity maximizes the π-conjugation between the carbonyl group and the aromatic system. The rotation out of this plane involves overcoming an energy barrier, with the transition state occurring at a dihedral angle of 90 degrees. For benzaldehyde and its derivatives, this rotational barrier is typically calculated to be in the range of 5-10 kcal/mol. eurekaselect.com It is expected that this compound also possesses a planar ground state conformation to maximize resonance stabilization. There are two possible planar conformers: one where the carbonyl oxygen is oriented towards the ring nitrogen (syn-periplanar) and one where it is oriented away (anti-periplanar). The relative energies of these two conformers would be influenced by steric and electrostatic interactions.

Table 3: Calculated Rotational Barriers for the Formyl Group in Aromatic Aldehydes

| Compound | Substituent | Rotational Barrier (kcal/mol) |

|---|---|---|

| Benzaldehyde | None | ~7.9 |

| p-Hydroxybenzaldehyde | p-OH | ~9.1 |

| p-Nitrobenzaldehyde | p-NO₂ | ~7.8 |

| This compound | 7-Cl | Not Available (Est. 5-10) |

Note: Data for substituted benzaldehydes are from computational studies and serve as a reference. srce.hreurekaselect.com The exact barrier for the title compound requires specific calculation.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water or DMSO, could provide insights into its conformational dynamics, such as the frequency of formyl group rotation, and its intermolecular interactions with solvent molecules. usm.myacs.org Such simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment at an atomic level. usm.my

Synthetic Utility and Research Applications of 7 Chloroisoquinoline 1 Carbaldehyde in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Systems

The strategic placement of the chloro and aldehyde functionalities on the isoquinoline (B145761) scaffold makes 7-chloroisoquinoline-1-carbaldehyde a powerful precursor for the synthesis of a variety of heterocyclic compounds. The aldehyde group serves as a handle for various condensation and cyclization reactions, while the chloro substituent can be a site for nucleophilic substitution or a directing group in metal-catalyzed cross-coupling reactions.

Synthesis of Fused Polycyclic and Spirocyclic Compounds

The construction of fused polycyclic and spirocyclic frameworks is a significant area of research in organic synthesis, driven by the prevalence of these motifs in natural products and pharmaceutically active compounds. e-bookshelf.de this compound can be employed in multi-step synthetic sequences to generate these complex structures. For instance, the aldehyde can undergo reactions to introduce additional rings, leading to fused systems.

Spirocycles, which contain two rings connected by a single common atom, are of particular interest due to their unique three-dimensional structures. e-bookshelf.de The synthesis of such compounds often involves intricate strategies. While direct examples of the use of this compound in the synthesis of spiro-fused polycyclic aromatic compounds are not extensively documented in the provided search results, the principles of spirocycle synthesis suggest its potential utility. researchgate.net For example, the aldehyde could be converted to a suitable precursor that can then participate in a spirocyclization reaction. The synthesis of novel polycyclic spiro-fused carbocyclicoxindoles, for instance, highlights the importance of such complex scaffolds in medicinal chemistry, particularly in the development of anticancer agents. nih.gov

Construction of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and bioactive natural products, making their synthesis a central focus of organic and medicinal chemistry. rsc.orgnih.gov this compound serves as a valuable starting material for the construction of a variety of these important molecular frameworks.

The aldehyde functionality readily undergoes condensation reactions with various nitrogen-containing nucleophiles to form imines, which can then be further elaborated into a range of heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazoline derivatives, while reaction with primary amines can be the first step in the synthesis of substituted pyrroloquinolines.

Furthermore, the aldehyde can participate in multicomponent reactions, allowing for the rapid assembly of complex heterocyclic structures in a single step. The development of greener synthetic methodologies, often utilizing water or other environmentally benign solvents, is an active area of research for the synthesis of nitrogen-containing heterocycles. mdpi.com

The versatility of quinoline-based aldehydes, such as the related 2-chloroquinoline-3-carbaldehyde (B1585622), in synthesizing a wide array of fused and binary heterocyclic systems has been well-documented. nih.gov These compounds can be transformed into triazoles, pyrazolines, azetidinones, and imidazopyridines, among others. nih.gov This highlights the potential of this compound to serve as a similar platform for generating diverse nitrogen-containing heterocycles. The synthesis of isoindolin-1-imines and isoquinolinium salts from ortho-ethynylbenzaldehydes and anilines further illustrates the diverse strategies available for constructing nitrogen-containing heterocycles from aldehyde precursors. rsc.org The development of new methods for synthesizing polycyclic hetero-fused 7-deazapurine heterocycles and nucleosides also underscores the ongoing interest in novel heterocyclic systems with potential biological activity. nih.gov

Role in Asymmetric Synthesis and Chiral Catalyst Development

The application of this compound extends into the realm of asymmetric synthesis, a critical field for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical agents.

Precursor for Optically Active Isoquinoline Derivatives

The aldehyde group of this compound can be a starting point for the introduction of chirality. This can be achieved through various asymmetric reactions, such as nucleophilic additions using chiral reagents or catalysts, or by converting the aldehyde into a prochiral substrate for asymmetric reduction or oxidation. The resulting optically active isoquinoline derivatives can then serve as chiral building blocks for the synthesis of more complex enantiopure molecules.

Application in Diastereomeric Separations

In cases where a racemic mixture of a chiral compound is obtained, this compound can be utilized as a derivatizing agent. By reacting the aldehyde with a racemic amine, for instance, a mixture of diastereomers is formed. These diastereomers, having different physical properties, can often be separated by standard techniques such as chromatography or crystallization. Once separated, the chiral auxiliary (the this compound moiety) can be cleaved to afford the individual enantiomers of the original compound.

Strategies for Medicinal Chemistry Lead Optimization and Scaffold Diversification

In the process of drug discovery, lead optimization is a crucial step that involves modifying a lead compound to improve its pharmacological and pharmacokinetic properties. patsnap.comresearchgate.netyoutube.com this compound provides a valuable platform for both lead optimization and scaffold diversification.

The aldehyde group offers a convenient point for chemical modification. Through reactions such as reductive amination, Wittig reactions, or the formation of various heterocyclic rings, a wide range of substituents can be introduced. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its properties to enhance potency, selectivity, and metabolic stability. researchgate.net

Scaffold diversification, also known as scaffold hopping, involves replacing the core structure of a lead compound with a different scaffold while retaining the key pharmacophoric elements. patsnap.com this compound can be used to generate a library of diverse heterocyclic scaffolds by reacting it with different building blocks. This approach can lead to the discovery of novel chemical series with improved drug-like properties or different intellectual property profiles. The ability to break down a molecule into parts and optimize each part individually is a time-saving strategy in the lead optimization process. edx.org The ultimate goal is to refine the chemical structure to produce a preclinical drug candidate. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Probing

The strategic placement of the chloro and carbaldehyde groups on the isoquinoline scaffold makes this compound a valuable tool for structure-activity relationship (SAR) studies. SAR investigations are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. The distinct electronic and steric properties of the chlorine atom and the reactivity of the aldehyde function allow for systematic modifications to probe interactions with biological targets.

The carbaldehyde group at the 1-position serves as a versatile chemical handle for derivatization. It can readily undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to introduce a diverse array of substituents. This allows for the exploration of the chemical space around this position of the scaffold, which is crucial for optimizing interactions within a receptor's binding pocket. For example, in the development of dual inhibitors for SARS-CoV-2 MPro and PLPro, 2-chloroquinoline-3-carboxaldehyde was used to install an imine group, with the hypothesis that the newly introduced aromatic group would occupy the S1 pocket of the MPro enzyme. nih.gov

A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives were identified as inhibitors of Pim-1 kinase, where the 8-hydroxy-quinoline 7-carboxylic acid moiety was found to be a critical pharmacophore for activity. researchgate.net Molecular modeling suggested that this scaffold's interaction with specific amino acid residues within the ATP-binding pocket was responsible for the kinase inhibitory potency. researchgate.net This highlights how the specific arrangement of functional groups on a quinoline (B57606) ring system, analogous to the subject compound, dictates biological activity.

Table 1: Probing Structure-Activity Relationships using Quinoline Scaffolds

| Parent Scaffold | Modification/Analogue | Biological Target/Activity | Key Finding |

| 7-chloro-4-(phenylselanyl) quinoline | Analogues with -F, -CF3, -Bis-CF3, -CH3, -OOH substituents | Antinociceptive and anti-inflammatory | Substituent insertion alters efficacy. nih.gov |

| 2-chloroquinoline-3-carboxaldehyde | Derivatization at the carbaldehyde to form imines | SARS-CoV-2 MPro and PLPro | The introduced aromatic group is hypothesized to occupy the S1 pocket of MPro. nih.gov |

| 8-hydroxy-quinoline-7-carboxylic acid | Various derivatives | Pim-1 kinase inhibition | The 8-hydroxy-quinoline 7-carboxylic acid moiety is a crucial pharmacophore for activity. researchgate.net |

Bioisosteric Replacements in Drug Design

Bioisosterism is a powerful strategy in drug design where a functional group or a substituent is replaced by another with similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. nih.govdrughunter.comnih.gov The this compound scaffold can be utilized in this context, where either the entire scaffold or its individual components serve as bioisosteres for other chemical motifs.

The isoquinoline ring system itself can be considered a bioisostere of other bicyclic aromatic systems like naphthalene (B1677914) or quinoline. It has been noted that naphthalene and quinoline-like bicyclic rings can bind in the S1' pocket of the SARS-CoV-2 MPro enzyme. nih.gov Therefore, this compound could be explored as a bioisosteric replacement for such structures in inhibitor design.

The chlorine atom at the 7-position can be considered a bioisostere for other halogens (e.g., fluorine, bromine) or a methyl group, allowing for fine-tuning of lipophilicity and steric interactions. Fluorine, in particular, is often used as a bioisostere for hydrogen, as its incorporation can significantly modulate a range of properties relevant to medicinal chemistry. u-tokyo.ac.jp

The carbaldehyde group can also be involved in bioisosteric replacements. For example, it could be replaced with a nitrile, a small heterocycle, or other groups that can act as hydrogen bond acceptors or participate in similar interactions as the aldehyde. The goal of such a replacement would be to improve metabolic stability, as aldehydes can be susceptible to oxidation in vivo. The thoughtful application of a bioisostere can allow for the probing of steric size and shape, modulation of dipole and electronic properties, and alteration of lipophilicity and polarity. nih.gov

Table 2: Examples of Bioisosteric Replacements in Drug Design

| Original Functional Group/Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Naphthalene | Isoquinoline | Mimic bicyclic aromatic system | Alter binding affinity, solubility, or metabolic profile. nih.gov |

| Hydrogen | Fluorine | Similar size, different electronics | Modulate pKa, lipophilicity, and metabolic stability. u-tokyo.ac.jp |

| Carbaldehyde | Nitrile or small heterocycle | Mimic hydrogen bond accepting properties | Improve metabolic stability and pharmacokinetic profile. |

| Phenyl ring | Thiophene ring | Similar size and shape | Alter electronic properties and potential for metabolism. nih.gov |

Conclusion and Future Perspectives in 7 Chloroisoquinoline 1 Carbaldehyde Research

Current State of the Art and Key Achievements

Research into functionalized isoquinolines and their quinoline (B57606) analogues is a mature field, driven by their wide-ranging biological activities. The isoquinoline (B145761) framework is a core component of many natural alkaloids and synthetic drugs, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, among others. nih.govmdpi.com Specifically, derivatives of isoquinoline-1-carbaldehyde (B1296187) have been investigated as precursors for potent therapeutic agents. A notable example is the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones, which have demonstrated significant antineoplastic activity. nih.govacs.org

The 7-chloroquinoline (B30040) unit is another "privileged scaffold" in medicinal chemistry, most famously forming the backbone of the antimalarial drug Chloroquine. The chlorine atom at the 7-position is a key feature, and its influence on the biological activity of various quinoline-based compounds continues to be an active area of research. nih.gov Studies have explored the synthesis of diverse 7-chloroquinoline derivatives for applications ranging from anticancer to antimicrobial agents. durham.ac.ukworktribe.comresearchgate.net

However, a direct and comprehensive investigation into 7-Chloroisoquinoline-1-carbaldehyde itself is conspicuously absent in the current body of scientific literature. Its existence is noted in chemical supplier databases, but dedicated studies on its synthesis, reactivity, and potential applications are yet to be published. Therefore, the "current state of the art" for this specific molecule is one of nascent potential rather than documented achievement. The key achievement lies in the foundational research on its parent structures, which strongly suggests that this compound is a promising target for future research endeavors.

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

Given the lack of direct synthetic reports, pathways to this compound must be inferred from established isoquinoline chemistry.

Proposed Synthetic Pathways

Several plausible, yet unexplored, routes could be developed for the synthesis of this compound. A logical approach would involve the formylation of a pre-existing 7-chloroisoquinoline (B1268606) nucleus.

Oxidation of a 1-Methyl Precursor: A common method for installing a 1-carbaldehyde group is the oxidation of a 1-methylisoquinoline. The synthesis would first require 7-chloro-1-methylisoquinoline. This precursor could potentially be synthesized via a modification of the Bischler-Napieralski or Pictet-Spengler reactions, starting from a suitably substituted phenylethylamine. pharmaguideline.com The subsequent oxidation of the methyl group, for instance with selenium dioxide (SeO₂), could yield the target aldehyde. nih.gov

Reissert Reaction: The Reissert reaction is a classic method for functionalizing the C1 position of isoquinolines. shahucollegelatur.org.in Treatment of 7-chloroisoquinoline with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) and an acyl chloride would form a Reissert compound. Subsequent hydrolysis under acidic or basic conditions can cleave the protecting group and, with appropriate workup and oxidation, could be manipulated to yield the 1-carbaldehyde.

Direct C-H Formylation: While challenging, direct formylation at the C1 position might be achievable using advanced organometallic techniques. Nucleophilic attack is favored at the C1 position of the isoquinoline ring system. iust.ac.ir Metal-catalyzed C-H activation strategies, which have become increasingly sophisticated, could offer a more direct and efficient route, avoiding the multiple steps of classical methods.

Table 1: Proposed Synthetic Strategies for this compound

| Strategy | Precursor | Key Reagents | Intermediate/Product | Rationale |

|---|---|---|---|---|

| Oxidation | 7-Chloro-1-methylisoquinoline | 1. SeO₂ | This compound | Established method for converting methylquinolines/isoquinolines to aldehydes. nih.gov |

| Reissert Reaction | 7-Chloroisoquinoline | 1. Acyl chloride, TMSCN 2. Hydrolysis/Oxidation | Reissert Compound | Classic method for C1-functionalization of isoquinolines. shahucollegelatur.org.in | | Direct Formylation | 7-Chloroisoquinoline | 1. Organometallic catalyst 2. Formylating agent | this compound | Potential for a more atom-economical and direct route. |

Anticipated Reactivity Patterns

The reactivity of this compound would be dictated by its three key features: the aldehyde group, the chloro-substituent, and the isoquinoline nitrogen.

Aldehyde Group: The formyl group is expected to undergo all typical aldehyde reactions. This includes condensation with amines to form Schiff bases, reaction with hydrazines to produce hydrazones, reduction to a primary alcohol (7-chloroisoquinolin-1-yl)methanol), and oxidation to the corresponding carboxylic acid (7-chloroisoquinoline-1-carboxylic acid). nih.govnih.gov

Chloro Substituent: The chlorine atom on the benzenoid ring is analogous to a halogen on a halobenzene and would be susceptible to nucleophilic aromatic substitution under harsh conditions or, more likely, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). iust.ac.irsigmaaldrich.com This allows for the introduction of a wide variety of aryl, alkyl, or amino groups at the C7 position, enabling the creation of a large library of derivatives.

Isoquinoline Nitrogen: As a basic center, the nitrogen atom can be protonated to form salts or alkylated to form quaternary isoquinolinium salts. iust.ac.ir This modifies the electronic properties of the entire ring system, potentially influencing the reactivity of the other functional groups.

Advancements in Spectroscopic and Computational Methodologies

The definitive characterization of this compound would rely on a combination of modern spectroscopic and computational techniques.

Spectroscopic Analysis

Standard spectroscopic methods would be essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show a characteristic downfield singlet for the aldehyde proton (typically δ 9-10 ppm) and a distinct set of signals in the aromatic region for the six protons on the isoquinoline core. ¹³C NMR would confirm the presence of the carbonyl carbon (around δ 190 ppm) and the ten distinct carbon atoms of the scaffold.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental formula (C₁₀H₆ClNO).

Infrared (IR) Spectroscopy: IR analysis would clearly show a strong carbonyl (C=O) stretching vibration characteristic of an aromatic aldehyde (approximately 1690-1715 cm⁻¹).

Computational Methodologies

Theoretical calculations, particularly using Density Functional Theory (DFT), would provide profound insights into the molecule's properties before its synthesis. rsc.org

Structural Optimization and Electronic Properties: DFT calculations can predict the molecule's most stable geometry, bond lengths, and bond angles. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) would reveal the electronic structure, predict the location of electrophilic and nucleophilic sites, and estimate the electronic band gap, which is relevant for potential optical applications. rsc.org

Spectra Prediction: Computational methods can simulate NMR, IR, and UV-Vis spectra. These predicted spectra can be invaluable for interpreting experimental data and confirming the identity of the synthesized compound.

Reactivity Analysis: Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can be used to study intramolecular charge transfer and hyperconjugative interactions, further explaining the molecule's stability and reactivity. rsc.org

Strategic Directions for Future Academic Research and Material Science Applications

The novelty of this compound makes it a rich subject for future investigation across multiple scientific disciplines.

Future Academic Research

The primary academic goal should be the development and optimization of a reliable, high-yielding synthetic route to this compound. Following its successful synthesis, a thorough investigation of its reactivity should be undertaken. This would involve systematically exploring reactions at the aldehyde, the chloro-substituent, and the ring nitrogen to create a novel library of derivatives. Detailed spectroscopic and crystallographic analysis of these new compounds would build a foundational understanding of their structure-property relationships.

Material Science Applications

The conjugated π-system of the isoquinoline core suggests potential applications in materials science.

Fluorophores and Sensors: Isoquinoline derivatives can be highly fluorescent. nih.gov The aldehyde group provides a convenient handle for creating Schiff base derivatives with various anilines, which could lead to new fluorophores with tunable emission wavelengths. These could be explored as sensors for metal ions or other analytes.

Organic Electronics: The planar, electron-deficient nature of the chloro-isoquinoline system makes it a candidate building block for organic semiconductors used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). numberanalytics.com

Medicinal Chemistry Applications

This area holds the most immediate promise. The combination of two biologically relevant scaffolds makes this compound a high-priority target for drug discovery programs.

Anticancer Agents: Following the precedent of isoquinoline-1-carboxaldehyde thiosemicarbazones, a key strategic direction would be to synthesize the thiosemicarbazone of this compound and evaluate its cytotoxicity against a panel of cancer cell lines. nih.govacs.org

Antimalarial Drugs: The 7-chloroquinoline moiety is iconic in antimalarial chemistry. nih.gov The aldehyde can be used to synthesize a variety of hydrazones and other derivatives that can be screened for activity against Plasmodium falciparum, including drug-resistant strains.

Antimicrobial Agents: Quinolines and isoquinolines are known to possess broad-spectrum antibacterial and antifungal properties. researchgate.netnih.gov This compound and its derivatives should be evaluated for their potential as new antimicrobial agents.

Q & A

Q. What steps ensure ethical compliance in collaborative studies involving this compound?

- Methodological Answer : Define roles using a Research Team Table (e.g., Principal Investigator, Co-Investigators) and obtain institutional approval for safety protocols. For biological studies, include ethical committee approval details (name, date, approval number) and informed consent documentation if human samples are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.